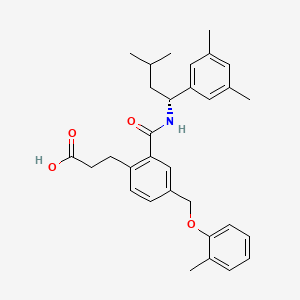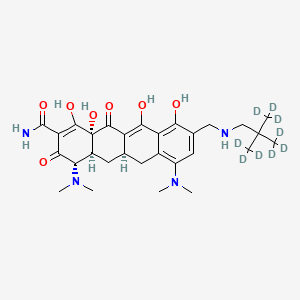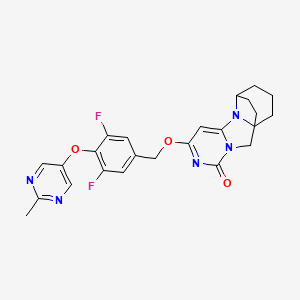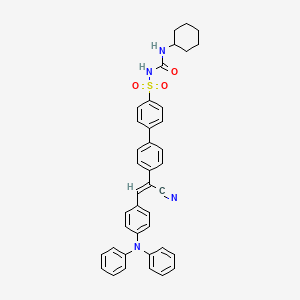
Angeloyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Angeloyl-CoA, also known as the CoA-activated form of angelic acid, is a compound with significant biological and pharmacological importance. Angelic acid, or (Z)-2-methyl-2-butenoic acid, is a naturally occurring compound found in various plants. This compound is involved in several biochemical pathways and has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Angeloyl-CoA can be achieved through both chemical and microbial methods. One common approach involves the use of yeast, specifically Saccharomyces cerevisiae, which is genetically engineered to produce this compound. This process involves the expression of genes from the biosynthetic cluster of Streptomyces species in yeast. Exogenous feeding of propionate and the heterologous expression of propionyl-CoA synthase from Streptomyces sp. are employed to increase intracellular propionyl-CoA levels, resulting in the production of this compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using microbial fermentation techniques. By optimizing the expression of key enzymes and feeding strategies, higher yields of this compound can be achieved. For example, substituting propionyl-CoA carboxylase with a carboxylase derived from Streptomyces coelicolor has been shown to increase this compound levels .
化学反応の分析
Types of Reactions
Angeloyl-CoA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and the synthesis of other biologically active compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include propionate, methyl-malonate, and various acyl-CoA ligases. The conditions for these reactions typically involve controlled pH, temperature, and the presence of specific enzymes to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions involving this compound include methyl-malonyl-CoA, 3-hydroxyl-2-methyl-butyryl-CoA, and other CoA derivatives. These products play crucial roles in various metabolic pathways and the biosynthesis of natural products .
科学的研究の応用
Angeloyl-CoA has a wide range of scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of complex natural products and as a substrate in enzymatic studies.
Biology: this compound is involved in metabolic pathways and is studied for its role in cellular processes.
Medicine: The compound has shown potential anti-inflammatory and anti-cancer properties, making it a candidate for therapeutic development.
Industry: This compound is used in the production of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of Angeloyl-CoA involves its role as a CoA-activated form of angelic acid. It participates in various biochemical pathways by acting as a substrate for enzymes involved in the synthesis of other CoA derivatives. The molecular targets and pathways include the biosynthesis of polyketides and other secondary metabolites .
類似化合物との比較
Similar Compounds
Similar compounds to Angeloyl-CoA include other CoA derivatives such as acetyl-CoA, malonyl-CoA, and propionyl-CoA. These compounds share structural similarities and participate in similar biochemical pathways.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of angelates, which are pharmacologically active natural products. Its ability to be produced through microbial fermentation also sets it apart from other CoA derivatives .
特性
分子式 |
C26H42N7O17P3S |
|---|---|
分子量 |
849.6 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2-methylbut-2-enethioate |
InChI |
InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5-/t15-,18+,19?,20+,24-/m1/s1 |
InChIキー |
PMWATMXOQQZNBX-PZOXHXJVSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)



![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)


![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)

![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
